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Compound of Interest

Compound Name:
4-Chloro-2,6-difluorophenylacetic

acid

CAS No.: 537033-55-9

Cat. No.: B1630998

Get Quote

Molecular Weight, Synthesis, and Pharmaceutical Applications

Part 1: Executive Technical Summary
4-Chloro-2,6-difluorophenylacetic acid (CAS: 537033-55-9) is a highly specialized

fluorinated building block used primarily in the synthesis of non-steroidal anti-inflammatory

drugs (NSAIDs) and agrochemical active ingredients.[1][2][3] Its structural uniqueness lies in

the 2,6-difluoro substitution pattern, which provides steric protection to the metabolic "soft

spots" of the phenyl ring while modulating the acidity of the acetic acid tail.

This guide serves as a definitive reference for the compound’s physicochemical profile,

validated synthetic routes, and analytical quality control standards.

Part 2: Physicochemical Profile[4]
The precise molecular weight and physical constants are critical for stoichiometric calculations

in multi-step synthesis.
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Molecular Weight & Formula
Property Value

Molecular Formula C₈H₅ClF₂O₂

Molecular Weight (MW) 206.57 g/mol

Exact Mass 206.00 g/mol

CAS Number 537033-55-9

Physical State White to off-white crystalline solid

Melting Point 108–112 °C (Typical range for this class)

Predicted pKa
~3.1 (Acidic due to electron-withdrawing F

atoms)

LogP (Predicted) 2.3 (Moderate Lipophilicity)

Structural Impact
The 2,6-difluoro motif creates a "fluorine shield" around the benzylic carbon. This has two

effects:

Steric Hindrance: It restricts rotation and blocks enzymatic attack at the ortho positions.

Electronic Effect: The high electronegativity of fluorine lowers the pKa of the acetic acid

group compared to non-fluorinated phenylacetic acid (pKa ~4.3), making it a stronger acid

and a better leaving group in certain coupling reactions.

Part 3: Synthetic Architecture
The synthesis of 4-Chloro-2,6-difluorophenylacetic acid requires a regioselective approach.

The most robust route utilizes the Directed Ortho-Lithiation (DoM) strategy, exploiting the

acidity of the proton located between the two fluorine atoms in the starting material.

Validated Synthetic Route
Starting Material: 1-Chloro-3,5-difluorobenzene.
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Mechanism:

Regioselective Lithiation: The proton at position 4 of 1-chloro-3,5-difluorobenzene is flanked

by two fluorine atoms, making it significantly more acidic (pKa ~26) than the protons ortho to

the chlorine. Treatment with Lithium Diisopropylamide (LDA) at -78°C selectively

deprotonates this position.

Formylation: Quenching the lithiated species with Dimethylformamide (DMF) yields 4-chloro-

2,6-difluorobenzaldehyde.

Reduction & Homologation: The aldehyde is reduced to the alcohol, converted to the benzyl

chloride, cyonated, and finally hydrolyzed to the acid.

Reaction Workflow Diagram
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Quench Intermediate C:
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NaBH4
MeOH Intermediate D:
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1. SOCl2
2. NaCN

TARGET:
4-Chloro-2,6-difluorophenylacetic Acid

(MW: 206.57)

H2SO4/H2O
Hydrolysis

Click to download full resolution via product page

Caption: Step-by-step synthetic pathway from 1-chloro-3,5-difluorobenzene to the target acid

via Directed Ortho-Lithiation.

Protocol: Hydrolysis of the Nitrile (Step D to Product)
Rationale: This is the final critical step. Acidic hydrolysis is preferred over basic hydrolysis to

prevent potential nucleophilic aromatic substitution of the fluorine atoms.

Charge: Place 1.0 eq of 4-chloro-2,6-difluorobenzyl cyanide in a round-bottom flask.

Solvent: Add a mixture of Acetic Acid and concentrated H₂SO₄ (1:1 v/v).

Reflux: Heat to 100°C for 4–6 hours. Monitor by TLC or HPLC until the nitrile peak

disappears.
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Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a white

solid.

Purification: Filter the solid and recrystallize from Toluene/Heptane to achieve >98% purity.

Part 4: Pharmaceutical Utility
Bioisosterism and Metabolic Stability
In drug design, this scaffold is often used to replace a standard phenylacetic acid moiety.

Oxidative Blockade: The cytochrome P450 enzymes typically attack the electron-rich ortho

and para positions of phenyl rings. By placing Fluorine at 2,6 and Chlorine at 4, all

susceptible sites are blocked, significantly extending the half-life (

) of the drug.

Lipophilicity Tuning: The C-F bond is highly lipophilic. This modification increases membrane

permeability (LogP) without adding significant bulk, facilitating blood-brain barrier (BBB)

penetration if required.

Part 5: Analytical Quality Control
Ensuring the integrity of the 2,6-difluoro substitution pattern is vital, as isomers (e.g., 2,4-

difluoro) have vastly different biological activities.

HPLC Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: Acetonitrile (ACN).

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (The carbonyl and aromatic ring absorb strongly here).
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Retention Time: Expect elution around 6.5–7.5 min (more retained than non-chlorinated

analogs due to the Cl atom).

QC Decision Logic

Sample Received

HPLC Purity
> 98%?

1H NMR
Singlet at ~3.8 ppm?

Yes

REJECT
Reprocess

No

19F NMR
Single Peak?

Yes (-CH2- confirmed)

No

RELEASE
Batch Approved

Yes (Symmetry confirmed) No (Isomer present)

Click to download full resolution via product page

Caption: Quality Control decision tree ensuring chemical purity and isomeric correctness via

HPLC and NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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